molecular formula C12H13NO2 B2950850 3-(1-Methylindol-6-yl)propanoic acid CAS No. 1509837-13-1

3-(1-Methylindol-6-yl)propanoic acid

Cat. No.: B2950850
CAS No.: 1509837-13-1
M. Wt: 203.241
InChI Key: TXCXSIFOIGVFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylindol-6-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-(1-Methylindol-6-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Another common method involves the cyclization of ortho-substituted anilines .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other cyclization methods. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylindol-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-(1-Methylindol-6-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylindol-6-yl)propanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methyl group at the 1-position of the indole ring and the propanoic acid side chain differentiate it from other indole derivatives .

Properties

IUPAC Name

3-(1-methylindol-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-7-6-10-4-2-9(8-11(10)13)3-5-12(14)15/h2,4,6-8H,3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCXSIFOIGVFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.